2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
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Overview
Description
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that features a unique combination of a thiadiazole ring and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE typically involves multiple steps. One common route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride to form an intermediate, which is then reacted with 2-mercaptobenzoxazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol or amine derivatives.
Scientific Research Applications
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE involves its interaction with specific molecular targets. The thiadiazole and benzoxazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may also interfere with DNA or protein synthesis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
Uniqueness
[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL 2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETATE is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This combination of thiadiazole and benzoxazole rings is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C14H12N4O4S2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C14H12N4O4S2/c1-8-17-18-13(24-8)16-11(19)6-21-12(20)7-23-14-15-9-4-2-3-5-10(9)22-14/h2-5H,6-7H2,1H3,(H,16,18,19) |
InChI Key |
BVSJYUFWJFJLQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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